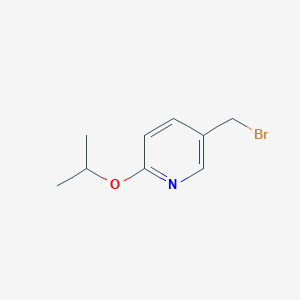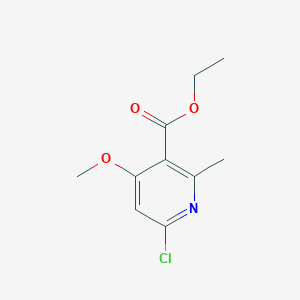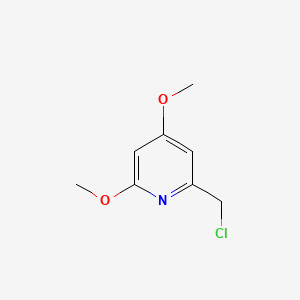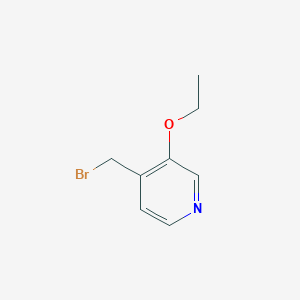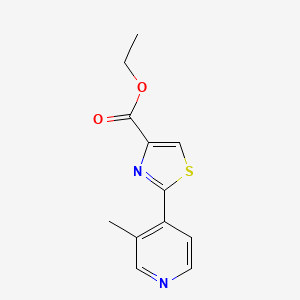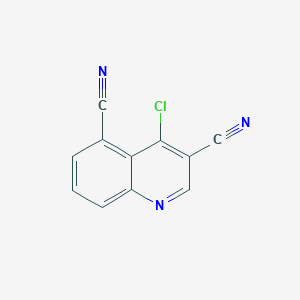
4-Chloroquinoline-3,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloroquinoline-3,5-dicarbonitrile is a quinoline derivative characterized by the presence of a chlorine atom at the 4th position and two cyano groups at the 3rd and 5th positions on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinoline-3,5-dicarbonitrile typically involves the condensation of substituted anthranilonitriles with 1,1,1-trichloro-4-ethoxybut-3-enone, followed by cyclization and chlorination reactions. One common method involves dissolving triphosgene in an organic solvent, adding an N, S-ketene acetal compound, and heating the mixture to 90-140°C for 2-5 hours .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 4-Chloroquinoline-3,5-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form tetrahydroquinoline derivatives.
Cyclization Reactions: The cyano groups can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted quinolines
- Quinoline N-oxides
- Tetrahydroquinoline derivatives
科学研究应用
4-Chloroquinoline-3,5-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and materials with specific electronic properties.
作用机制
The mechanism of action of 4-Chloroquinoline-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. Additionally, the compound may generate reactive oxygen species, contributing to its antimicrobial and anticancer activities .
相似化合物的比较
Chloroquine: An antimalarial drug with a similar quinoline structure but different substituents.
Amodiaquine: Another antimalarial with a 4-aminoquinoline structure.
Quinoline N-oxides: Oxidized derivatives of quinoline with distinct biological activities.
Uniqueness: 4-Chloroquinoline-3,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties.
属性
分子式 |
C11H4ClN3 |
|---|---|
分子量 |
213.62 g/mol |
IUPAC 名称 |
4-chloroquinoline-3,5-dicarbonitrile |
InChI |
InChI=1S/C11H4ClN3/c12-11-8(5-14)6-15-9-3-1-2-7(4-13)10(9)11/h1-3,6H |
InChI 键 |
URTTYLVSMFTHRW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)N=CC(=C2Cl)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




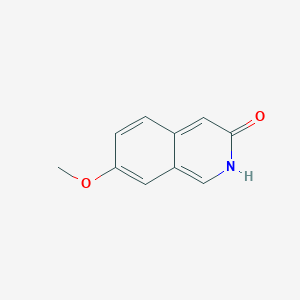

![Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13664632.png)
![2,7-Dibromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13664633.png)
![3,5-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13664638.png)
